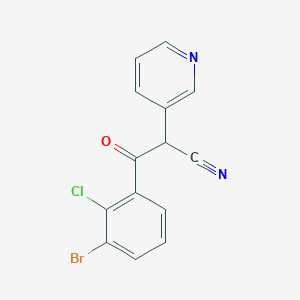![molecular formula C11H14ClN3O B6631251 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its therapeutic potential. It was first synthesized in 2003 and has since been the subject of numerous scientific studies.
Mechanism of Action
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide works by inhibiting the activity of a type of enzyme known as Janus kinase (JAK). JAKs play a key role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting JAK activity, 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide can suppress the immune response, which is beneficial in the treatment of autoimmune diseases and organ transplant rejection.
Biochemical and Physiological Effects:
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide has been shown to reduce the levels of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also reduces the activation and proliferation of immune cells, such as T cells and B cells. These effects contribute to the immunosuppressive properties of 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide is its specificity for JAK inhibition, which reduces the likelihood of off-target effects. However, its immunosuppressive properties may also limit its use in certain experimental settings, as it could interfere with immune cell function and alter experimental outcomes.
Future Directions
1. Investigating the potential use of 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide in the treatment of other autoimmune diseases, such as lupus and inflammatory bowel disease.
2. Studying the long-term safety and efficacy of 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide in clinical trials.
3. Developing new JAK inhibitors with improved pharmacokinetic properties and reduced toxicity.
4. Exploring the use of 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide in combination with other immunosuppressive drugs to achieve greater efficacy while minimizing side effects.
5. Investigating the role of JAK signaling pathways in other physiological processes beyond immune cell regulation, such as cancer cell proliferation and differentiation.
Synthesis Methods
The synthesis of 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide involves a multi-step process that begins with the reaction of 3-chloropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclopropylamine to yield the desired product.
Scientific Research Applications
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide has been primarily studied for its potential use as an immunosuppressant drug, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been investigated for its potential use in the treatment of organ transplant rejection.
properties
IUPAC Name |
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-7(11(16)15-8-2-3-8)14-10-4-5-13-6-9(10)12/h4-8H,2-3H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVKQHOBCUMQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)NC2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-chlorophenyl)-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)methanone](/img/structure/B6631172.png)
![N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide](/img/structure/B6631178.png)
![3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6631184.png)
![2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6631189.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6631191.png)
![4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline](/img/structure/B6631206.png)
![N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide](/img/structure/B6631224.png)
![N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine](/img/structure/B6631229.png)

![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)
![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)
![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)
![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)